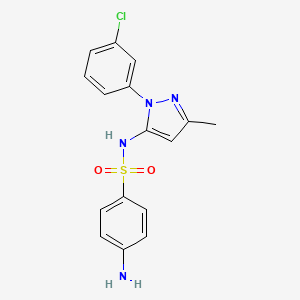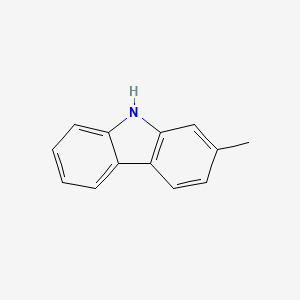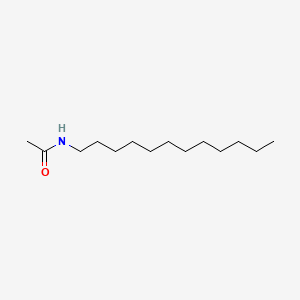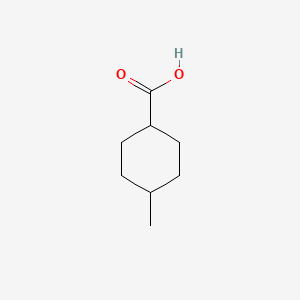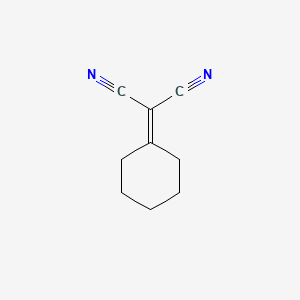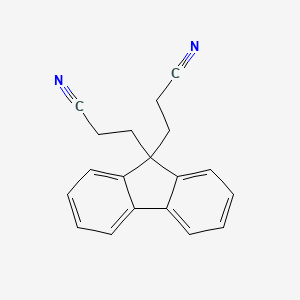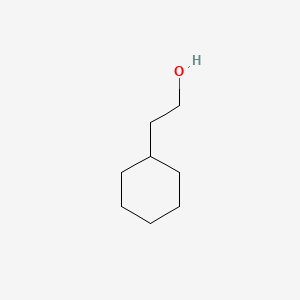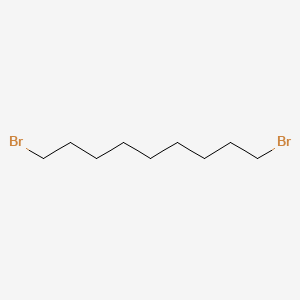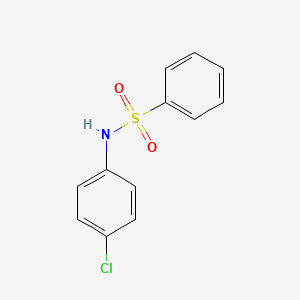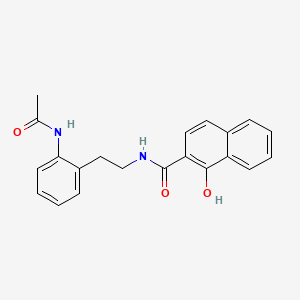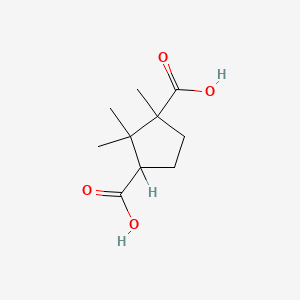
2-(Trifluoromethyl)-1,3-oxazolidine
描述
2-(Trifluoromethyl)-1,3-oxazolidine is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazolidine typically involves the reaction of a suitable oxazolidine precursor with a trifluoromethylating agent. One common method is the reaction of oxazolidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of trifluoromethylating agents such as trifluoromethyl sulfone or trifluoromethyl copper complexes can be employed to achieve the desired transformation under controlled conditions.
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of oxazolidines with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Trifluoromethyl)-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can result in the inhibition or activation of specific biochemical processes, depending on the target and context.
相似化合物的比较
- 2-(Trifluoromethyl)-1,3-thiazolidine
- 2-(Trifluoromethyl)-1,3-dioxolane
- 2-(Trifluoromethyl)-1,3-oxathiolane
Comparison: 2-(Trifluoromethyl)-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group significantly enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications. Additionally, the oxazolidine ring provides a versatile platform for further functionalization, allowing for the development of a wide range of derivatives with tailored properties.
属性
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSIMNHRRIBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953270 | |
| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31185-54-3 | |
| Record name | Oxazolidine, 2-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(trifluoromethyl)-1,3-oxazolidines valuable in organic synthesis?
A1: 2-(Trifluoromethyl)-1,3-oxazolidines have proven to be versatile building blocks in synthesizing various bioactive molecules. Their value stems from several factors:
- Chirality: They can be synthesized in enantiomerically pure forms, enabling the preparation of stereochemically defined compounds. [, ]
- Hydrolytic stability: Unlike many other oxazolidines, the trifluoromethyl group significantly enhances their stability towards hydrolysis. []
- Versatility: They can undergo various transformations, including Reformatsky and Mannich-type reactions, leading to valuable products like β-trifluoromethyl-β-amino acids and β-amino ketones. [, ]
Q2: How do 2-(trifluoromethyl)-1,3-oxazolidines act as chiral auxiliaries in the synthesis of β-amino acids?
A2: These compounds, particularly those derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol, serve as effective chiral auxiliaries. [, ] They enable stereoselective Reformatsky and Mannich-type reactions, resulting in the formation of β-trifluoromethyl-β-amino esters with good diastereomeric ratios (dr). These esters can be subsequently hydrolyzed to obtain the corresponding β-amino acids. []
Q3: Which reaction type, Reformatsky or Mannich, provides better stereoselectivity when using 2-(trifluoromethyl)-1,3-oxazolidines?
A3: Research indicates that Mannich-type reactions, specifically those involving a chiral fluorinated iminium ion derived from the 2-(trifluoromethyl)-1,3-oxazolidine, exhibit superior stereoselectivity compared to Reformatsky-type reactions. [, ] These Mannich-type reactions have been observed to yield products with diastereomeric ratios (dr) of up to 96:4. []
Q4: What are the potential applications of the synthesized β-trifluoromethyl-β-amino acids and β-amino ketones?
A4: Both β-trifluoromethyl-β-amino acids and β-amino ketones are valuable building blocks in the synthesis of various biologically active compounds:
- β-trifluoromethyl-β-amino acids: These compounds are particularly attractive targets due to the unique properties imparted by the trifluoromethyl group, influencing lipophilicity, metabolic stability, and conformational preferences, which are often desirable attributes for pharmaceuticals and agrochemicals. []
- β-amino ketones: These compounds can be further transformed into γ-amino alcohols, another important class of building blocks for pharmaceuticals and other bioactive molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


